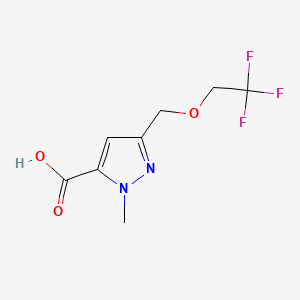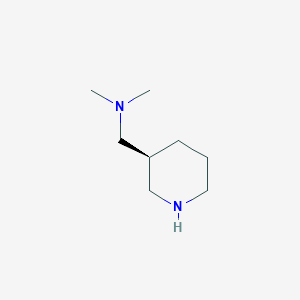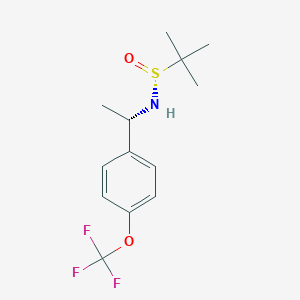
2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a trifluoroethoxymethyl group, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,2-trifluoroethanol with a suitable pyrazole precursor in the presence of a base, followed by carboxylation . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, carboxylic acid derivatives, and hydrogenated pyrazole compounds .
Aplicaciones Científicas De Investigación
2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxymethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, influencing processes like inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 4-Chloro-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid
Uniqueness
2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid is unique due to the presence of the trifluoroethoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H9F3N2O3 |
|---|---|
Peso molecular |
238.16 g/mol |
Nombre IUPAC |
2-methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9F3N2O3/c1-13-6(7(14)15)2-5(12-13)3-16-4-8(9,10)11/h2H,3-4H2,1H3,(H,14,15) |
Clave InChI |
VJVYZEIKULHQJR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)COCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)
![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)

![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)

![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)


![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)



